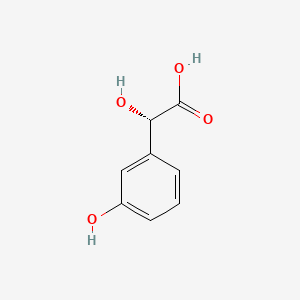
3-Hydroxymandelic acid, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymandelic acid, (+)-, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is a metabolite of phenylephrine, an α-receptor agonist, and is involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through the hydroxylation of mandelic acid. The reaction typically involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of 3-hydroxymandelic acid can be achieved through microbial fermentation. Engineered yeast strains, such as Saccharomyces cerevisiae, have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted mandelic acid derivatives.
Scientific Research Applications
3-Hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a metabolite in various biological pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-hydroxymandelic acid involves its role as a metabolite in the human body. It is produced from the metabolism of phenylephrine and is involved in various biochemical pathways. The compound acts as a Bronsted acid, donating a proton to acceptor molecules. It also exhibits weak antioxidant properties, which are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Mandelic acid: The parent compound, which lacks the hydroxyl group at the 3-position.
4-Hydroxy-3-methoxymandelic acid: A derivative with additional methoxy substitution.
3,4-Dihydroxymandelic acid: A derivative with an additional hydroxyl group at the 4-position
Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of phenylephrine and its involvement in various biochemical pathways further distinguish it from other similar compounds .
Properties
CAS No. |
17514-00-0 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 |
InChI Key |
OLSDAJRAVOVKLG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


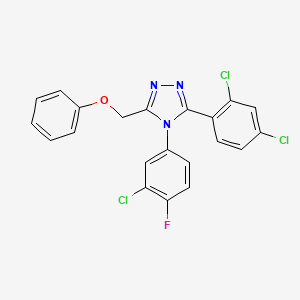
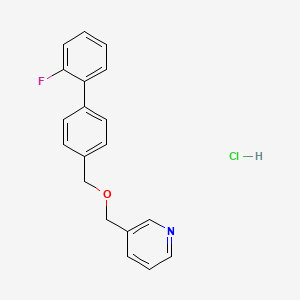
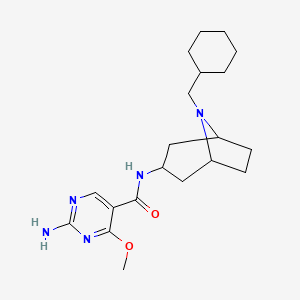

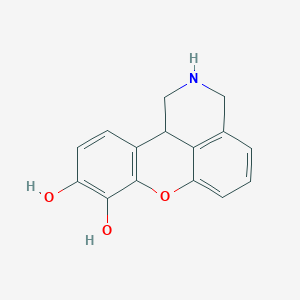

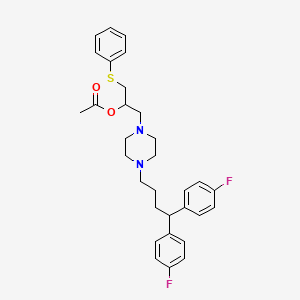
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
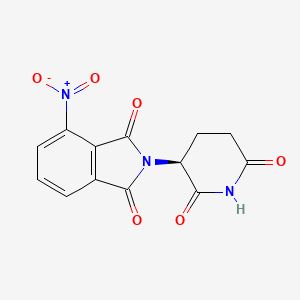
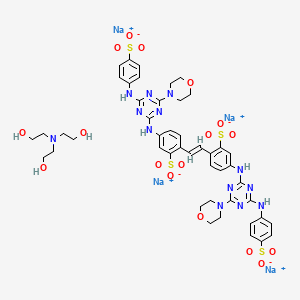
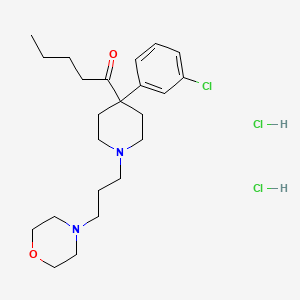
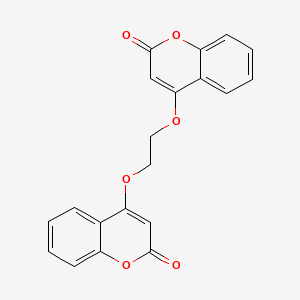
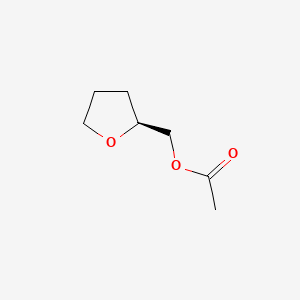
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
